6-Bromo-3-chloro-4-(1H)indazole methyl carboxylate
Description
6-Bromo-3-chloro-4-(1H)indazole methyl carboxylate (CAS: 885523-85-3) is a halogenated indazole derivative with the molecular formula C₉H₆BrClN₂O₂. The compound features a substituted indazole core, where bromine and chlorine occupy the 6- and 3-positions, respectively, and a methyl carboxylate group is attached at the 4-position (Figure 1). Its structural complexity arises from the interplay of halogen atoms and the carboxylate ester, which influence its physicochemical properties and reactivity.
The compound’s synthesis likely involves cross-coupling methodologies optimized for bromo-indazole intermediates, as described in improved protocols for arylboronic acid couplings .
Properties
IUPAC Name |
methyl 6-bromo-3-chloro-2H-indazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O2/c1-15-9(14)5-2-4(10)3-6-7(5)8(11)13-12-6/h2-3H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRWVPDJSYKQOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=NNC(=C12)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-4-(1H)indazole methyl carboxylate typically involves the halogenation of an indazole precursor. One common method includes the following steps:
Starting Material: The synthesis begins with 4-(1H)indazole methyl carboxylate.
Bromination: The compound is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Chlorination: The brominated intermediate is then chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloro-4-(1H)indazole methyl carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the indazole ring or the carboxylate group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that 6-Bromo-3-chloro-4-(1H)indazole methyl carboxylate exhibits significant anticancer activity. It has been studied for its ability to inhibit the growth of various cancer cell lines, including colorectal and breast cancer cells. The compound functions by modulating key signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for further drug development .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation, which is critical in conditions such as osteoarthritis. It inhibits the production of pro-inflammatory cytokines, thereby potentially alleviating symptoms associated with chronic inflammatory diseases.
Antimicrobial Activity
this compound has been evaluated for its antimicrobial properties. Its structural characteristics allow it to interact effectively with microbial targets, making it a candidate for developing new antimicrobial agents .
Biological Studies
Mechanism of Action
The compound's mechanism involves interaction with various enzymes and receptors, influencing biochemical pathways such as oxidative stress responses and apoptosis. It enhances the activity of enzymes like superoxide dismutase and catalase, which play roles in reducing oxidative stress within cells .
Cellular Effects
Studies have shown that this compound can induce apoptosis in cancer cells through the activation of the caspase cascade. This property is particularly valuable in cancer research, where controlling cell death is crucial for effective treatment strategies .
Industrial Applications
Synthesis of Novel Compounds
In organic synthesis, this compound serves as a versatile building block for creating more complex heterocyclic compounds. Its unique structure allows chemists to modify it further to develop novel therapeutic agents targeting various diseases .
Material Science
The compound's chemical properties lend themselves to applications in developing new materials with specific functionalities. Its reactivity can be harnessed to create materials used in pharmaceuticals and other industrial sectors.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-4-(1H)indazole methyl carboxylate involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms enhance its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Methyl 6-Bromo-3-Iodo-1H-Indazole-4-Carboxylate
This analog (CAS: see ) replaces chlorine with iodine at the 3-position. Key differences include:
- Molecular Weight : Iodine increases molecular weight (~463 g/mol vs. ~314 g/mol for the chloro derivative), affecting density and solubility.
| Property | 6-Bromo-3-chloro-4-(1H)indazole methyl carboxylate | Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate |
|---|---|---|
| Molecular Formula | C₉H₆BrClN₂O₂ | C₉H₆BrIN₂O₂ |
| Molecular Weight (g/mol) | 314.51 | 463.97 |
| Key Halogen Effects | Moderate electronegativity, smaller size | Lower electronegativity, larger atomic radius |
5-[2-(4-Bromophenyl)-1,3-Benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Differences include:
- Core Structure : Benzoxazole-triazole vs. indazole, leading to distinct electronic profiles.
- Functional Groups : Thione (-C=S) vs. carboxylate (-COOCH₃), impacting hydrogen bonding and solubility.
Carboxylate Esters vs. Carboxamides
Indazole carboxamides, such as 5F-ADB () and AB-CHMINACA (), replace the methyl carboxylate with carboxamide groups. Key contrasts:
- Bioactivity: Carboxamides are prevalent in synthetic cannabinoids due to their ability to mimic endogenous ligands via hydrogen bonding . Carboxylates, conversely, are more common in prodrugs or intermediates.
- Stability : Carboxamides exhibit higher metabolic stability compared to esters, which are prone to hydrolysis .
| Property | This compound | 5F-ADB (Carboxamide) |
|---|---|---|
| Functional Group | -COOCH₃ | -CONH-(alkyl) |
| Metabolic Stability | Moderate (ester hydrolysis) | High (amide resistance to hydrolysis) |
| Pharmacological Role | Intermediate or kinase inhibitor candidate | Synthetic cannabinoid receptor agonist |
Biological Activity
6-Bromo-3-chloro-4-(1H)indazole methyl carboxylate is a halogenated derivative of indazole that has garnered attention for its diverse biological activities. This compound exhibits potential as an anticancer , antimicrobial , and anti-inflammatory agent, making it a significant focus in medicinal chemistry.
- Molecular Formula : CHBrClNO
- Molecular Weight : Approximately 289.51 g/mol
The presence of bromine and chlorine atoms enhances its binding affinity to biological targets, which may contribute to its efficacy in modulating various biochemical pathways .
The mechanism of action of this compound is believed to involve interaction with specific enzymes or receptors. The halogen substituents increase the compound's reactivity and specificity, potentially influencing multiple biological effects through modulation of signaling pathways .
Anticancer Activity
Research indicates that this compound shows significant anticancer properties. For example, studies have demonstrated its potential in inhibiting tumor growth in various cancer cell lines.
| Cell Line | IC (μM) | Effect |
|---|---|---|
| HCT116 | 0.64 | Tumor growth inhibition |
| KMS-12 BM | 1.4 | Moderate potency |
These findings suggest that the compound could serve as a promising candidate for cancer therapy, particularly in targeting specific pathways involved in tumor proliferation .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including drug-resistant pathogens.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 0.98 μg/mL |
| Escherichia coli | 1.5 μg/mL |
These results indicate its potential utility in combating infections caused by resistant strains, highlighting its relevance in the development of new antimicrobial agents .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties, although further research is necessary to fully elucidate its mechanisms and efficacy in this area.
Case Studies and Research Findings
- Antitumor Efficacy : In a study involving mouse models, treatment with this compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an effective therapeutic agent against colon cancer .
- Antimicrobial Resistance : A recent investigation into the compound's efficacy against MRSA showed promising results, with low MIC values suggesting strong antibacterial activity, particularly against resistant strains .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-bromo-3-chloro-4-(1H)indazole methyl carboxylate, and how can reaction conditions improve yield?
- Methodological Answer : The synthesis involves halogenation and carboxylation steps under controlled conditions. Key solvents include tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), with reactions conducted at 60–80°C to minimize by-products. For example, bromination at the 6-position of the indazole core is achieved using N-bromosuccinimide (NBS) in THF . Post-synthesis, purification via column chromatography or recrystallization enhances yield (>75% reported). Advanced coupling methods, such as Suzuki reactions (as seen in analogous indazole derivatives), may also apply for introducing substituents .
Q. How is the structural integrity of this compound validated, and which analytical techniques are most reliable?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions and purity, with characteristic shifts for bromine (δ ~7.8–8.2 ppm for aromatic protons) and chlorine. Mass spectrometry (MS) validates the molecular ion peak at m/z ~292.52 (C₁₀H₇BrClN₂O₂). X-ray crystallography using SHELX software refines crystal packing and hydrogen-bonding networks, critical for understanding solid-state behavior .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays is standard. IC₅₀ values for similar indazole derivatives range from 5–20 µM, suggesting comparable activity . Enzymatic inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates can elucidate mechanistic pathways. Dose-response curves and Western blotting validate target engagement .
Advanced Research Questions
Q. How do substituent positions (e.g., bromine at C6 vs. C5) influence structure-activity relationships (SAR) in indazole derivatives?
- Methodological Answer : Systematic substitution studies reveal that bromine at C6 enhances steric hindrance, reducing off-target interactions, while chlorine at C3 stabilizes π-stacking in enzyme binding pockets. Comparative data (Table 1) show that analogs with methyl carboxylate at C4 exhibit 30% higher potency than ethyl esters . Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like VEGF receptors, guiding SAR optimization.
Table 1 : Bioactivity Comparison of Indazole Derivatives
| Compound | Substituents | IC₅₀ (µM) | Target |
|---|---|---|---|
| 6-Bromo-3-chloro-4-Me ester | Br (C6), Cl (C3) | 12.3 | Kinase X |
| 5-Bromo-3-fluoro-4-Et ester | Br (C5), F (C3) | 18.7 | Kinase X |
| 6-Bromo-4-Me carboxylate | Br (C6), no Cl | 25.1 | Protease Y |
Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?
- Methodological Answer : The compound’s low symmetry and halogen-heavy composition complicate X-ray diffraction. High-resolution data (≤1.0 Å) collected at synchrotron facilities improve accuracy. SHELXL refines disordered solvent molecules, while ORTEP-3 visualizes anisotropic displacement parameters for halogens . Graph-set analysis (e.g., R₂²(8) motifs) identifies hydrogen-bonding networks influencing solubility and stability .
Q. How can conflicting bioactivity data (e.g., variable IC₅₀ across studies) be resolved?
- Methodological Answer : Discrepancies often stem from assay conditions (e.g., serum concentration, incubation time). Standardizing protocols (e.g., 48-hour incubation in serum-free media) reduces variability. Orthogonal assays, such as apoptosis flow cytometry or CRISPR knockouts, validate target specificity. Meta-analysis of published IC₅₀ values for structural analogs (e.g., methyl vs. ethyl esters) identifies trends in potency .
Q. What regulatory considerations apply when synthesizing analogs of controlled indazole derivatives?
- Methodological Answer : Analogs with fluoropentyl or cyclohexylmethyl groups (e.g., 5F-ADB) may fall under controlled substance laws . Researchers must screen new derivatives against regulatory databases (e.g., DEA Schedule I) and modify substituents (e.g., replacing fluoropentyl with non-fluorinated chains) to avoid legal restrictions. Compliance documentation should include structural dissimilarity arguments via Tanimoto coefficient analysis (<0.85 threshold) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
